Cas no 68032-30-4 (6-amino-1-benzyl-1,2,3,4-tetrahydroquinolin-2-one)

6-amino-1-benzyl-1,2,3,4-tetrahydroquinolin-2-one 化学的及び物理的性質
名前と識別子
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- 6-amino-1-benzyl-3,4-dihydroquinolin-2(1H)-one
- 6-AMINO-1-BENZYL-1,2,3,4-TETRAHYDROQUINOLIN-2-ONE
- 6-amino-1-benzyl-1,2,3,4-tetrahydroquinolin-2-one
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- MDL: MFCD11987152
- インチ: 1S/C16H16N2O/c17-14-7-8-15-13(10-14)6-9-16(19)18(15)11-12-4-2-1-3-5-12/h1-5,7-8,10H,6,9,11,17H2
- InChIKey: NUQQPKSNJVUJOQ-UHFFFAOYSA-N
- ほほえんだ: O=C1CCC2C=C(C=CC=2N1CC1C=CC=CC=1)N
計算された属性
- せいみつぶんしりょう: 252.126
- どういたいしつりょう: 252.126
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 19
- 回転可能化学結合数: 2
- 複雑さ: 325
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.1
- トポロジー分子極性表面積: 46.3
6-amino-1-benzyl-1,2,3,4-tetrahydroquinolin-2-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2189-0306-2.5g |
6-amino-1-benzyl-1,2,3,4-tetrahydroquinolin-2-one |
68032-30-4 | 95%+ | 2.5g |
$706.0 | 2023-09-06 | |
Enamine | EN300-239053-10.0g |
6-amino-1-benzyl-1,2,3,4-tetrahydroquinolin-2-one |
68032-30-4 | 95% | 10.0g |
$2701.0 | 2024-06-19 | |
Enamine | EN300-239053-1g |
6-amino-1-benzyl-1,2,3,4-tetrahydroquinolin-2-one |
68032-30-4 | 1g |
$628.0 | 2023-09-15 | ||
Enamine | EN300-239053-0.1g |
6-amino-1-benzyl-1,2,3,4-tetrahydroquinolin-2-one |
68032-30-4 | 95% | 0.1g |
$553.0 | 2024-06-19 | |
Enamine | EN300-239053-0.05g |
6-amino-1-benzyl-1,2,3,4-tetrahydroquinolin-2-one |
68032-30-4 | 95% | 0.05g |
$528.0 | 2024-06-19 | |
Life Chemicals | F2189-0306-0.5g |
6-amino-1-benzyl-1,2,3,4-tetrahydroquinolin-2-one |
68032-30-4 | 95%+ | 0.5g |
$335.0 | 2023-09-06 | |
Life Chemicals | F2189-0306-10g |
6-amino-1-benzyl-1,2,3,4-tetrahydroquinolin-2-one |
68032-30-4 | 95%+ | 10g |
$1483.0 | 2023-09-06 | |
Enamine | EN300-239053-5.0g |
6-amino-1-benzyl-1,2,3,4-tetrahydroquinolin-2-one |
68032-30-4 | 95% | 5.0g |
$1821.0 | 2024-06-19 | |
TRC | A275341-1g |
6-amino-1-benzyl-3,4-dihydroquinolin-2(1h)-one |
68032-30-4 | 1g |
$ 500.00 | 2022-06-08 | ||
Enamine | EN300-239053-0.25g |
6-amino-1-benzyl-1,2,3,4-tetrahydroquinolin-2-one |
68032-30-4 | 95% | 0.25g |
$579.0 | 2024-06-19 |
6-amino-1-benzyl-1,2,3,4-tetrahydroquinolin-2-one 関連文献
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Myriam Linke,Norifumi Fujita,Jean-Claude Chambron,Valérie Heitz,Jean-Pierre Sauvage New J. Chem., 2001,25, 790-796
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Yuling Mao,Meiqi Han,Caishun Chen,Xiudan Wang,Jianan Han,Yikun Gao,Siling Wang Nanoscale, 2021,13, 20157-20169
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Feng Shao,Jia Li,Jia-Ping Tong,Jian Zhang,Ming-Guang Chen,Zhiping Zheng,Rong-Bin Huang,Lan-Sun Zheng,Jun Tao Chem. Commun., 2013,49, 10730-10732
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Ming Yang,Yunkun Yang,Qi Liu,Hongxi Zhou,Jiayue Han,Xiaoyi Xie,Faxian Xiu,Zehua Hu,Ting Yu J. Mater. Chem. C, 2020,8, 16024-16031
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Darren J. Dixon,Christopher I. Harding,Steven V. Ley,D. Matthew G. Tilbrook Chem. Commun., 2003, 468-469
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Honghong Zhang,Zuo Xiao,Jeromy J. Rech,Helin Niu,Wei You,Liming Ding Mater. Chem. Front., 2018,2, 700-703
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Da-Young Kang,Sunbok Lee,Jun Hyuk Moon RSC Adv., 2014,4, 32348-32352
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Rou Jun Toh,Zdeněk Sofer,Jan Luxa,David Sedmidubský,Martin Pumera Chem. Commun., 2017,53, 3054-3057
6-amino-1-benzyl-1,2,3,4-tetrahydroquinolin-2-oneに関する追加情報
Introduction to 6-amino-1-benzyl-1,2,3,4-tetrahydroquinolin-2-one (CAS No. 68032-30-4)
6-amino-1-benzyl-1,2,3,4-tetrahydroquinolin-2-one, identified by the chemical compound code CAS No. 68032-30-4, is a significant molecule in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the tetrahydroquinoline class, a scaffold that has garnered considerable attention due to its diverse biological activities and potential therapeutic applications. The structural features of this molecule, particularly the presence of both amino and benzyl substituents, contribute to its unique chemical properties and reactivity, making it a valuable candidate for further exploration in drug discovery.
The tetrahydroquinoline core is a privileged structure in medicinal chemistry, known for its role in several bioactive molecules. Its aromatic system can be modulated to achieve specific pharmacological effects, which has been exploited in the development of drugs targeting various diseases. The amino group at the 6-position and the benzyl group at the 1-position of 6-amino-1-benzyl-1,2,3,4-tetrahydroquinolin-2-one introduce additional functionalization possibilities, enabling further derivatization to enhance its biological profile.
Recent advancements in computational chemistry and molecular modeling have facilitated a deeper understanding of how structural modifications in tetrahydroquinoline derivatives can influence their binding affinity and selectivity. Studies have shown that subtle changes in the substitution pattern can lead to significant differences in activity against biological targets. This underscores the importance of 6-amino-1-benzyl-1,2,3,4-tetrahydroquinolin-2-one as a versatile building block for designing novel therapeutic agents.
In the context of current research, 6-amino-1-benzyl-1,2,3,4-tetrahydroquinolin-2-one has been investigated for its potential in addressing neurological disorders. Tetrahydroquinoline derivatives have demonstrated promise as modulators of neurotransmitter systems, particularly those involving serotonin and dopamine. The amino group at position 6 allows for interactions with acidic residues in protein targets, while the benzyl group can enhance lipophilicity, improving membrane permeability. These properties make this compound an attractive candidate for further development into drugs targeting conditions such as depression, anxiety, and neurodegenerative diseases.
Additionally, the benzyl group at the 1-position can serve as a handle for further chemical modifications via coupling reactions with various pharmacophores. This flexibility has been leveraged in synthetic strategies to create libraries of derivatives for high-throughput screening. The growing interest in structure-based drug design has highlighted the utility of compounds like 6-amino-1-benzyl-1,2,3,4-tetrahydroquinolin-2-one in generating novel molecular entities with optimized pharmacokinetic profiles.
One particularly noteworthy area of research involves the use of 6-amino-1-benzyl-1,2,3,4-tetrahydroquinolin-2-one as a precursor in the synthesis of more complex scaffolds. By employing transition-metal-catalyzed cross-coupling reactions such as Suzuki-Miyaura or Buchwald-Hartwig couplings, researchers can introduce diverse aryl or heteroaryl groups into the molecule. These modifications have led to the discovery of new compounds with enhanced binding affinity and reduced toxicity compared to earlier analogs.
The synthesis of 6-amino-1-benzyl-1,2,3,4-tetrahydroquinolin-2-one itself is an intriguing challenge due to its complex architecture. Traditional synthetic routes often involve multi-step sequences starting from readily available precursors such as indole or benzaldehyde derivatives. Recent methodologies have focused on optimizing these pathways to improve yield and purity while reducing environmental impact. Green chemistry principles have been increasingly applied to develop more sustainable synthetic strategies for tetrahydroquinoline derivatives.
In conclusion,6-amino-1-benzyl-1,2,3,4-tetrahydroquinolin-2-one (CAS No. 68032-30-4) represents a promising compound in pharmaceutical research with its unique structural features and potential therapeutic applications. The ongoing exploration of its biological activities and synthetic modifications continues to drive innovation in drug discovery efforts aimed at addressing unmet medical needs.
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